

Head-to-head comparison of Tipranavir and Lopinavir in salvage therapy

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Head-to-Head in Salvage Therapy: Tipranavir vs. Lopinavir

In the challenging landscape of HIV salvage therapy for treatment-experienced individuals, the choice of a protease inhibitor (PI) is critical for virologic suppression and immune reconstitution. This guide provides a detailed, data-driven comparison of two key ritonavir-boosted PIs: **tipranavir** (TPV/r) and lopinavir (LPV/r). The primary evidence for this analysis is drawn from the pivotal RESIST-1 and RESIST-2 (Randomized Evaluation of Strategic Intervention in Multi-Drug ReSistant Patients with **Tipranavir**) trials. These were large, multicenter, open-label Phase III studies that evaluated the efficacy and safety of TPV/r against an investigator-selected, ritonavir-boosted comparator PI (CPI/r), which frequently included lopinavir/ritonavir, in triple-class antiretroviral-experienced patients.[1][2]

Comparative Efficacy

The RESIST trials demonstrated the superior efficacy of **tipranavir**/ritonavir in a highly treatment-experienced patient population.[2][3] A combined analysis of the RESIST-1 and RESIST-2 trials at 24 weeks showed that a significantly higher proportion of patients in the TPV/r arm achieved a treatment response, defined as a confirmed ≥1 log10 reduction in HIV-1 RNA from baseline.[4] This superiority was sustained at 48 weeks, with TPV/r showing more durable virological and immunological responses compared to the CPI/r arm.[1]



Particularly noteworthy is the enhanced activity of **tipranavir** in patients with viral resistance to lopinavir. As the number of lopinavir resistance-associated mutations increased, the proportion of patients achieving a virologic response was greater in the TPV/r arm compared to the LPV/r arm.[1] For instance, in patients with the highest lopinavir mutation score (>7), 26.7% in the TPV/r arm achieved a viral load of less than 50 copies/mL, compared to 0% in the LPV/r arm. [1]

Efficacy Endpoint (48 Weeks)	Tipranavir/ritonavir (TPV/r)	Lopinavir/ritonavir (LPV/r)
Virologic Response (<50 copies/mL)		
Lopinavir Mutation Score ≤3	Comparable to LPV/r	Comparable to TPV/r
Lopinavir Mutation Score >3	Consistently Higher than LPV/r	Lower than TPV/r
Mean CD4+ Cell Count Increase	+45 cells/μl	+21 cells/μl

Data compiled from the RESIST-1 and RESIST-2 trials.[1][2]

Experimental Protocols of the RESIST Trials

The RESIST-1 and RESIST-2 studies shared a similar design, allowing for a combined analysis of their data.[1]

Patient Population: The trials enrolled highly treatment-experienced HIV-1-infected adults.[2] Key inclusion criteria included having failed at least two PI-based regimens and evidence of at least one primary PI mutation.[2][3][5] Patients had a median history of 12 prior antiretroviral drugs.[2]

Study Design: These were multicenter, open-label, randomized Phase III trials.[1] Before a 1:1 randomization, investigators selected the most appropriate CPI/r (from amprenavir/r, indinavir/r, lopinavir/r, or saquinavir/r) and an optimized background regimen (OBR) for each patient based on resistance testing.[1][2] The use of the fusion inhibitor enfuvirtide (ENF) was permitted in both arms if chosen prior to randomization.[2]

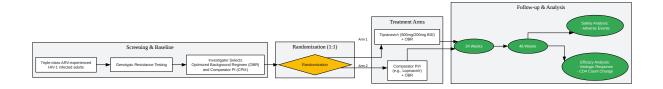


Treatment Regimens:

- Tipranavir Arm: Tipranavir 500 mg co-administered with ritonavir 200 mg, both twice daily, plus OBR.
- Comparator PI Arm: Investigator-selected ritonavir-boosted PI (including lopinavir/ritonavir) plus OBR.

Endpoints: The primary efficacy endpoint was the proportion of patients achieving a confirmed ≥1 log10 reduction in plasma HIV-1 RNA from baseline at 24 weeks.[4] Secondary endpoints included the proportion of patients with HIV-1 RNA <400 copies/mL and <50 copies/mL, and the change in CD4+ cell count from baseline.[3]

Visualizing the RESIST Trial Workflow



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Caption: Workflow of the RESIST-1 and RESIST-2 Clinical Trials.

Resistance and Safety Profiles

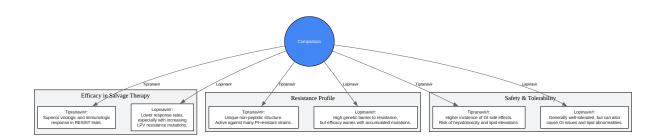
A key advantage of **tipranavir** is its unique resistance profile. As a non-peptidic PI, it retains activity against HIV-1 strains that are resistant to other PIs.[2] The development of resistance to



tipranavir itself appears to require multiple mutations.[6] Conversely, the efficacy of lopinavir/ritonavir diminishes as the number of lopinavir-associated mutations increases.[7]

In terms of safety, adverse events were reported to be slightly more common in the **tipranavir**/ritonavir group in the RESIST trials.[4] These included gastrointestinal issues such as diarrhea, nausea, and vomiting.[4] More frequent elevations in liver enzymes (alanine and aspartate aminotransferases) and lipids (cholesterol and triglycerides) were also observed with TPV/r.[4] It is important to note that the Aptivus (**tipranavir**) label includes a boxed warning regarding hepatotoxicity and the potential for intracranial hemorrhage.[6]

Comparative Summary



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Caption: Key Comparison Points: **Tipranavir** vs. Lopinavir.

Conclusion

For salvage therapy in highly treatment-experienced patients, particularly those with evidence of resistance to other protease inhibitors, **tipranavir**/ritonavir demonstrated superior virologic



and immunologic efficacy compared to lopinavir/ritonavir in the landmark RESIST trials. The distinct resistance profile of **tipranavir** makes it a valuable option when other PIs have failed. However, this efficacy advantage must be weighed against a safety profile that includes a higher incidence of certain adverse events, most notably hepatotoxicity and dyslipidemia, requiring careful patient monitoring. The choice between these agents should be guided by individual patient treatment history, resistance profiles, and comorbidities.

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